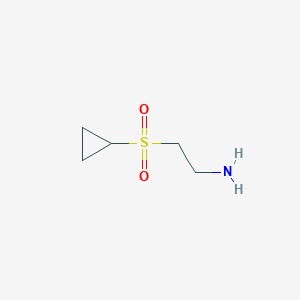

2-(Cyclopropanesulfonyl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylsulfonylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECBUPYZQXSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropanesulfonyl Ethan 1 Amine

Nucleophilic Reactivity of the Primary Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group (—NH₂) confers nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, leading to the formation of a diverse range of derivatives.

The primary amine of 2-(Cyclopropanesulfonyl)ethan-1-amine reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide bond with the elimination of a leaving group (e.g., chloride or carboxylate). These reactions are fundamental in medicinal chemistry for creating diverse compound libraries. mdpi.comnih.govresearchgate.net

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product Name | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | N-(2-(Cyclopropanesulfonyl)ethyl)acetamide | Aprotic solvent (e.g., DCM), base (e.g., Triethylamine) |

| Benzoyl Chloride | N-(2-(Cyclopropanesulfonyl)ethyl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq), DCM) |

| Acetic Anhydride | N-(2-(Cyclopropanesulfonyl)ethyl)acetamide | Pyridine (B92270) or catalytic acid/base |

| Cyclopropanecarbonyl chloride | N-(2-(cyclopropanesulfonyl)ethyl)cyclopropanecarboxamide | Aprotic solvent, base |

The amine group can be alkylated to form secondary or tertiary amines. While direct alkylation with alkyl halides can be difficult to control and often leads to over-alkylation, reductive amination offers a more controlled and widely used alternative. masterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate (see section 3.1.3), which is then reduced in situ to the corresponding alkylated amine. wikipedia.orglibretexts.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine without significantly reducing the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

Table 2: Examples of Reductive Amination Pathways

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | Sodium cyanoborohydride | N-(2-(Cyclopropanesulfonyl)ethyl)-N-methylamine |

| Acetone | Sodium triacetoxyborohydride | N-(2-(Cyclopropanesulfonyl)ethyl)propan-2-amine |

| Cyclohexanone | Sodium cyanoborohydride | N-Cyclohexyl-2-(cyclopropanesulfonyl)ethan-1-amine |

| Benzaldehyde | H₂, Pd/C | N-Benzyl-2-(cyclopropanesulfonyl)ethan-1-amine |

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgwikipedia.org The reaction is typically catalyzed by mild acid (pH 4-5), which protonates the carbonyl oxygen, enhancing its electrophilicity for the nucleophilic attack by the amine. ucalgary.cachemistrysteps.com This attack forms a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the C=N double bond of the imine. youtube.com This reaction is reversible and can be driven to completion by removing the water formed. wikipedia.org

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product Name (Imine) | Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-2-(cyclopropanesulfonyl)ethan-1-amine | Mild acid (e.g., AcOH), removal of water |

| Acetone | N-(Propan-2-ylidene)-2-(cyclopropanesulfonyl)ethan-1-amine | Mild acid, molecular sieves |

| Cyclohexanone | N-(Cyclohexylidene)-2-(cyclopropanesulfonyl)ethan-1-amine | Mild acid, Dean-Stark apparatus |

Reactivity and Stability of the Sulfonyl Group

The sulfonyl group (—SO₂—) is generally characterized by its high stability and electron-withdrawing nature. The sulfur atom is in its highest oxidation state (+6), making it resistant to oxidation.

While the existing cyclopropanesulfonyl group is stable, the primary amine moiety of the molecule can react with various sulfonyl chlorides (R-SO₂Cl) to form a new sulfonamide linkage (—NH—SO₂—R). libretexts.orgorganic-chemistry.org This reaction is analogous to acylation, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. nih.gov The resulting sulfonamides are important functional groups in medicinal chemistry. libretexts.org

Cleavage of the parent cyclopropanesulfonyl C-S bond is challenging due to the high stability of alkyl sulfones. While methods exist for cleaving N-sulfonyl groups, particularly aryl sulfonamides used as protecting groups, the direct cleavage of the C-SO₂ bond in an alkyl sulfone requires harsh conditions and is not a common transformation. google.com

Table 4: Sulfonamide Formation from this compound

| Sulfonylating Agent | Product Name (Sulfonamide) | Reaction Conditions |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-(Cyclopropanesulfonyl)ethyl)benzenesulfonamide | Aqueous base or pyridine |

| p-Toluenesulfonyl chloride | N-(2-(Cyclopropanesulfonyl)ethyl)-4-methylbenzenesulfonamide | Aqueous base or pyridine |

| Methanesulfonyl chloride | N-(2-(Cyclopropanesulfonyl)ethyl)methanesulfonamide | Aprotic solvent, non-nucleophilic base |

Stability and Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety Under Various Conditions

The cyclopropane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orglibretexts.org The C-C-C bond angles are compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, leading to poor orbital overlap and weaker "bent" bonds. libretexts.orgpressbooks.pub This strain makes the ring susceptible to opening under conditions that would not affect larger cycloalkanes or acyclic alkanes. pressbooks.pubyoutube.com

Reactions such as catalytic hydrogenation can lead to the cleavage of a C-C bond to form the corresponding propane (B168953) derivative. youtube.com The presence of the electron-withdrawing sulfonyl group can influence the regioselectivity of ring-opening reactions initiated by nucleophiles or electrophiles. acs.org For instance, reductive ring-opening of cyclopropanes bearing electron-withdrawing substituents has been reported, suggesting that under specific reductive conditions (e.g., using SmI₂), the ring in this compound could potentially be opened. acs.org The exact conditions and regiochemical outcome would depend on the specific reagents and mechanisms involved.

Acid-Base Chemistry and Salt Formation Dynamics of the Amine

The presence of the primary amine group confers basic properties to this compound, allowing it to react with acids to form salts. The most commonly cited salt is this compound hydrochloride. uni.lu The formation of this salt involves the protonation of the amino group by hydrochloric acid.

While the formation of the hydrochloride salt is known, specific experimental data on the pKa of the conjugate acid of this compound is not available in the surveyed literature. The pKa value is a crucial parameter for understanding the extent of protonation at a given pH and is fundamental to predicting its behavior in various chemical and biological systems.

The electron-withdrawing effect of the cyclopropanesulfonyl group is expected to decrease the basicity of the amine compared to a simple alkylamine, which would result in a lower pKa value. However, without experimental data, this remains a qualitative prediction.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C5H11NO2S | PubChem uni.lu |

| Molecular Weight | 149.21 g/mol | PubChem uni.lu |

| XLogP3-AA | -0.9 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |

Note: The data in this table is based on computational predictions and has not been experimentally verified.

Kinetic and Thermodynamic Studies of Key Transformations

A thorough search of scientific databases reveals a lack of specific kinetic and thermodynamic studies for reactions involving this compound. Data such as reaction rate constants, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for its transformations are not documented.

For context, thermodynamic data for the structurally related but simpler compound, cyclopropylamine, is available through the National Institute of Standards and Technology (NIST) Chemistry WebBook. nist.govnist.gov These data, however, cannot be directly extrapolated to this compound due to the significant structural and electronic differences imparted by the sulfonyl ethyl group.

Table 2: Available Thermodynamic Data for the Related Compound Cyclopropylamine

| Property | Value | Units | Source |

| Enthalpy of formation of gas at standard conditions (ΔfH°gas) | 73.2 ± 1.3 | kJ/mol | NIST WebBook nist.govnist.gov |

| Gas Basicity (GB) | 869.9 | kJ/mol | NIST WebBook nist.govnist.gov |

| Proton Affinity (PA) | 904.7 | kJ/mol | NIST WebBook nist.govnist.gov |

Note: This data is for Cyclopropylamine and is provided for comparative context only. It does not represent the thermodynamic properties of this compound.

Design and Synthesis of Derivatives and Analogs Based on the 2 Cyclopropanesulfonyl Ethan 1 Amine Scaffold

Structural Modifications at the Amine Nitrogenyoutube.comnih.gov

The primary amine group is the most readily functionalized moiety within the scaffold, acting as a potent nucleophile. chemguide.co.uk This reactivity allows for a wide array of transformations to generate secondary and tertiary amines, amides, sulfonamides, and other nitrogen-containing derivatives.

Standard alkylation reactions with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base can introduce one or two alkyl groups onto the nitrogen atom. libretexts.org However, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org A more controlled approach is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the corresponding secondary or tertiary amine. mnstate.edu

Acylation of the amine with acyl chlorides or acid anhydrides is a high-yielding reaction that produces stable amide derivatives. youtube.comlibretexts.org This transformation is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org Similarly, reaction with sulfonyl chlorides affords sulfonamides, which are known for their distinct chemical properties and presence in many biologically active compounds. libretexts.org

| Reagent Type | Specific Reagent | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | -NHCH₃ or -N(CH₃)₂ | Secondary or Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | -NHC(=O)CH₃ | Amide |

| Sulfonyl Chloride | Tos-Cl (p-Toluenesulfonyl Chloride) | -NHSO₂C₆H₄CH₃ | Sulfonamide |

| Isocyanate | Phenyl Isocyanate (PhNCO) | -NHC(=O)NHPh | Urea |

Functionalization of the Cyclopropane (B1198618) Ringresearchgate.net

The cyclopropane ring, while generally stable, can be functionalized to introduce additional diversity. nih.gov Synthesizing derivatives with substituents on the three-membered ring typically involves starting with a pre-functionalized cyclopropane building block rather than direct modification of the intact scaffold.

Methods for synthesizing substituted cyclopropanes are well-established and include the Simmons-Smith reaction or other cyclopropanation reactions using carbenes or carbenoids on substituted alkenes. masterorganicchemistry.comyoutube.comyoutube.com For instance, a substituted alkene could be cyclopropanated, followed by a series of synthetic steps to install the sulfonyl ethanamine side chain. A more direct approach involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes, which are then trapped with an amine. chemrxiv.orgnih.gov These methods allow for the introduction of alkyl, aryl, or functional groups onto the cyclopropane ring, which can significantly alter the molecule's steric and electronic profile.

| Position of Substitution | Substituent (R) | Potential Synthetic Precursor | Significance of Modification |

|---|---|---|---|

| C1 (geminal to sulfonyl) | Methyl (-CH₃) | 1-Methylcyclopropanethiol | Increases steric bulk at the sulfonyl attachment point. |

| C2 (cis/trans to sulfonyl) | Phenyl (-C₆H₅) | trans-2-Phenylcyclopropylamine derivative | Introduces aromatic character and potential for π-interactions. chemrxiv.org |

| C2 (cis/trans to sulfonyl) | Hydroxyl (-OH) | Cyclopropanation of an allylic alcohol derivative | Increases polarity and hydrogen bonding capability. |

Modifications and Substitutions on the Ethyl Chain

Altering the two-carbon ethyl linker that connects the cyclopropanesulfonyl group and the amine offers another strategy for creating analogs. Modifications can include introducing substituents at the α- or β-positions (relative to the sulfonyl group) or changing the length of the chain.

Synthesizing these analogs often requires a multi-step approach starting from different precursors. For example, introducing a substituent at the α-position could be achieved by the conjugate addition of cyclopropanethiol (B3056065) to an α,β-unsaturated ester or nitrile bearing the desired substituent, followed by oxidation of the sulfide (B99878) to the sulfone and reduction of the ester/nitrile to the primary amine. Introducing substituents at the β-position could involve starting with a substituted amino alcohol, which is then elaborated to build the final structure. Such modifications can influence the molecule's conformation and the spatial relationship between the sulfonyl and amine groups.

Hybrid Molecular Architectures Incorporating the Cyclopropanesulfonyl-Ethanamine Frameworkuni.lu

The 2-(cyclopropanesulfonyl)ethan-1-amine scaffold can be incorporated into larger, hybrid molecules through its reactive amine handle. idtdna.com This approach is common in medicinal chemistry for creating conjugates that link a pharmacophore to another functional moiety, such as a second drug molecule, a targeting group, or a solubilizing tail. researchgate.net

Amide bond formation is a robust and widely used conjugation strategy. researchgate.net Using standard peptide coupling reagents (e.g., EDCI, HOBT, PyBOP), the amine can be linked to carboxylic acids on other molecules, including amino acids, peptides, or complex heterocyclic systems. nih.govresearchgate.net This allows for the creation of diverse molecular architectures where the cyclopropanesulfonyl-ethanamine unit imparts its specific physicochemical properties to the larger conjugate. For example, it could be conjugated to a fluorescent dye for use as a chemical probe or to biotin (B1667282) for affinity-based applications. idtdna.com

Exploration of Structure-Reactivity and Structure-Property Relationships for New Derivativesresearchgate.netchemrxiv.org

Amine Modification (4.1): Alkylation of the amine increases its steric bulk and lipophilicity while reducing its hydrogen bond donating capacity. Acylation to an amide neutralizes the basicity of the nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), significantly changing its electronic and interactive properties. libretexts.org

Cyclopropane Functionalization (4.2): Adding substituents to the cyclopropane ring directly impacts the properties of the sulfonyl group. Electron-withdrawing groups on the ring would increase the electrophilicity of the sulfur atom, potentially altering its reactivity. researchgate.net Bulky substituents can provide steric shielding or introduce specific interactions with binding partners. researchgate.net

Ethyl Chain Modification (4.3): Introducing substituents on the ethyl chain can impose conformational constraints, affecting the relative orientation of the amine and sulfonyl groups. This can be critical for optimizing interactions in a biological context.

By analyzing how these structural changes affect specific outcomes (e.g., binding affinity to a target, chemical stability), researchers can develop a predictive understanding to guide the design of new derivatives with optimized properties. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 2-(cyclopropanesulfonyl)ethan-1-amine. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of less than 5 parts per million (ppm), HRMS allows for the confident determination of the compound's elemental composition. For this compound (C₅H₁₁NO₂S), the expected exact mass of the protonated molecule [M+H]⁺ is 150.05834 Da. An experimental measurement matching this value would strongly support the assigned molecular formula.

Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the isolated molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-S bond, leading to the formation of a cyclopropanesulfonyl radical or cation and an ethylamine (B1201723) fragment.

Loss of the amino group (NH₂) or the entire ethylamine side chain.

Ring-opening of the cyclopropyl (B3062369) group under energetic conditions. nih.gov

Fragmentation of the sulfonyl group, such as the loss of SO₂.

Analysis of these fragment ions provides a detailed fingerprint of the molecule, confirming the connectivity of the cyclopropyl, sulfonyl, and ethylamine moieties.

Ion mobility-mass spectrometry (IM-MS) adds another dimension of characterization by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement, the collision cross section (CCS), is a key physicochemical property that can help differentiate between structural isomers, which have identical masses. While experimental CCS values are ideal, predictive models based on machine learning and computational chemistry can provide valuable estimates. gdut.edu.cn

For the hydrochloride salt of this compound, predicted CCS values have been calculated using the CCSbase model. These values provide a theoretical benchmark for comparison with experimental data, aiding in structural confirmation and isomer differentiation. The predicted CCS values for various adducts of the compound are particularly useful for identifying the correct species in a complex mass spectrum.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 150.05834 | 126.4 |

| [M+Na]⁺ | 172.04028 | 135.6 |

| [M-H]⁻ | 148.04378 | 130.7 |

| [M+NH₄]⁺ | 167.08488 | 142.7 |

| [M+K]⁺ | 188.01422 | 132.6 |

| [M+H-H₂O]⁺ | 132.04832 | 120.7 |

| [M+HCOO]⁻ | 194.04926 | 145.1 |

| [M+CH₃COO]⁻ | 208.06491 | 176.7 |

| [M+Na-2H]⁻ | 170.02573 | 131.1 |

| [M]⁺ | 149.05051 | 129.6 |

| [M]⁻ | 149.05161 | 129.6 |

| Data calculated using CCSbase and sourced from PubChem. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display several key absorption bands:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com

S=O stretching: The sulfonyl group (SO₂) gives rise to two strong, characteristic absorption bands. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found between 1120-1160 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. The C-H bonds of the cyclopropane (B1198618) ring may show slightly higher frequency absorptions (around 3050 cm⁻¹) due to the increased s-character of the C-H bonds.

N-H bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the region of 1590-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar S=O and N-H bonds would give strong IR signals, the more symmetric vibrations and non-polar bonds would be more prominent in the Raman spectrum. The C-C stretching vibrations of the cyclopropane ring, for instance, would be expected to produce a strong and characteristic Raman signal.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. excillum.com If a suitable single crystal of this compound can be grown, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

This analysis would reveal the preferred conformation of the molecule, including the orientation of the cyclopropyl ring relative to the sulfonyl group and the conformation of the ethylamine side chain. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the amine (N-H) as a donor and the sulfonyl oxygens (S=O) as acceptors. openaccessjournals.comnih.gov This information is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from starting materials, byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. Due to its polar nature, this compound is well-suited for analysis by reversed-phase HPLC.

Column: A C18 or C8 column would be a common choice.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would likely be effective.

Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (around 200-210 nm) might be possible but could lack sensitivity. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. Alternatively, derivatization of the primary amine with a UV-active or fluorescent tag (e.g., dansyl chloride or FMOC) can significantly enhance detection sensitivity. chromatographyonline.comchromforum.org

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The direct analysis of primary amines by GC can be challenging due to their high polarity, which can lead to poor peak shape (tailing) on standard columns. labrulez.com

Derivatization: To improve volatility and chromatographic performance, derivatization of the primary amine is often necessary. Reagents like pentafluorobenzaldehyde (B1199891) can be used to form a more stable and less polar imine derivative, which is more amenable to GC analysis. acs.org

Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for analyzing the derivatized compound.

Detection: Mass spectrometry (GC-MS) is the preferred detection method as it provides both quantitative data and mass information for peak identification. gdut.edu.cn

Theoretical and Computational Chemistry Studies of 2 Cyclopropanesulfonyl Ethan 1 Amine

Quantum Chemical Calculations: Electronic Structure, Bonding Analysis, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. For 2-(Cyclopropanesulfonyl)ethan-1-amine, such calculations elucidate its electronic structure, the nature of its chemical bonds, and the characteristics of its frontier molecular orbitals (HOMO and LUMO).

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests the molecule is more likely to be reactive.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Typical Calculated Value (Arbitrary Units) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +0.05 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 0.30 eV |

| Dipole Moment | A measure of the net molecular polarity, arising from charge distribution. | 3.5 D |

Note: The values in this table are illustrative for a molecule of this type and are what would be determined through quantum chemical calculations.

Density Functional Theory (DFT) Applications for Predicting Molecular Geometries, Conformational Preferences, and Spectroscopic Properties

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a vital tool in computational chemistry for its balance of accuracy and computational cost. mdpi.com It is widely used to predict a variety of molecular properties. researchgate.net

Molecular Geometries and Conformational Preferences: DFT calculations can be used to perform geometry optimization, a process that finds the lowest energy three-dimensional arrangement of atoms. For a flexible molecule like this compound, with its rotatable bonds, DFT can be used to identify different stable conformers and calculate their relative energies to determine the most preferred shape.

Spectroscopic Properties: DFT is highly effective at predicting spectroscopic data. By calculating harmonic vibrational frequencies, it can predict the molecule's Infrared (IR) and Raman spectra. mdpi.com Furthermore, methods like the Gauge-Including Atomic Orbital (GIAO) method can be employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which can then be compared with experimental results for structure verification. researchgate.net The Molecular Electrostatic Potential (MEP) can also be mapped onto the electron density surface, visually identifying sites prone to electrophilic or nucleophilic attack. researchgate.net

Table 2: Example of DFT-Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Experimental Value |

|---|---|---|

| N-H Stretch (IR) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| S=O Asymmetric Stretch (IR) | 1320 cm⁻¹ | 1315 cm⁻¹ |

| ¹H NMR (Amine Protons) | δ 1.8 ppm | δ 1.9 ppm |

| ¹³C NMR (Carbon adjacent to N) | δ 40.5 ppm | δ 41.2 ppm |

Note: This table provides a hypothetical comparison to illustrate the predictive power of DFT methods as described in the literature. researchgate.net

Molecular Dynamics Simulations: Conformational Landscapes and Solvent Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. frontiersin.org MD simulations model the molecule using a classical mechanical force field (like GAFF) and simulate its movements by solving Newton's equations of motion. nih.gov This approach provides a dynamic picture of the molecule's behavior.

Conformational Landscapes: For this compound, MD simulations can explore its conformational landscape by simulating its motion over nanoseconds or microseconds. This reveals the different shapes the molecule can adopt in solution, the frequency of transitions between these shapes, and the energy barriers involved.

Solvent Interactions: By placing the molecule in a simulated box of solvent (e.g., water), MD can provide detailed insights into solvation. nih.gov It can show how water molecules arrange around the hydrophilic amine (-NH₂) and sulfonyl (-SO₂) groups versus the more hydrophobic cyclopropyl (B3062369) and ethyl groups. These simulations are crucial for understanding solubility and how the molecule behaves in an aqueous biological environment. frontiersin.org Studies on similar molecules like ethanolamine (B43304) show that MD can effectively model adsorption processes and interactions with surfaces, providing a framework for how this compound might interact with its surroundings. mdpi.com

Cheminformatics Approaches for Chemical Space Exploration and Diversity Analysis of Related Structures

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. nih.gov For this compound, these approaches can be used to understand its properties in the context of broader chemical space and to analyze libraries of structurally related analogs.

Chemical Space Exploration: By calculating a range of physicochemical descriptors (e.g., molecular weight, logP, polar surface area, number of rotatable bonds), the compound can be mapped in "chemical space." This allows for comparison with other known compounds, such as approved drugs or natural products, to assess its "drug-likeness" or other desirable properties. nih.gov

Diversity Analysis: When considering a library of derivatives of this compound, cheminformatics tools can quantify the structural and physicochemical diversity of the set. Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of the descriptor data, allowing for visualization of the library's distribution and identification of gaps or redundancies in the explored chemical space. nih.gov

Table 3: Key Descriptors for Cheminformatics Analysis

| Descriptor | Definition | Relevance |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures hydrophobicity. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts transport properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Relates to conformational flexibility. |

| Hydrogen Bond Donors/Acceptors | Count of atoms that can donate/accept hydrogen bonds. | Key for molecular interactions. |

In Silico Prediction of Molecular Interactions and Binding Modes with Protein Targets (Focus on Mechanistic Hypotheses, not Biological Outcomes)

In silico methods are used to predict how a small molecule like this compound might interact with a biological macromolecule, typically a protein. These predictions generate mechanistic hypotheses about potential binding events.

Molecular Docking: This is a primary technique where the 3D structure of the ligand is computationally fitted into the binding site of a protein receptor. mdpi.com The process involves obtaining a crystal structure of the target protein (e.g., from the Protein Data Bank), defining the binding pocket, and then using a scoring function to rank the most likely binding poses. This can hypothesize which amino acid residues in the target protein might form key interactions (e.g., hydrogen bonds with the amine or sulfonyl groups, hydrophobic interactions with the cyclopropyl ring).

Advanced Prediction Models: More recently, machine learning and AI-based tools like AlphaFold2 have been used to predict protein structures and protein-protein interactions. nih.govelifesciences.org While primarily developed for proteins, these advanced modeling techniques are paving the way for more accurate predictions of small molecule-protein interactions, helping to bridge the gap between computational prediction and experimental validation. nih.govelifesciences.org The goal of these in silico approaches is to generate plausible binding hypotheses that can guide further experimental investigation. nih.gov

Table 4: Hypothetical In Silico Docking Study Summary

| Parameter | Description | Example Finding |

|---|---|---|

| Protein Target | A specific protein chosen for the docking simulation (e.g., a kinase or receptor). | Kinase XYZ (PDB ID: 1ABC) |

| Binding Site | The specific cavity or groove on the protein where binding is predicted to occur. | ATP-binding pocket |

| Predicted Binding Energy | The calculated score indicating the predicted affinity of the compound for the target. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site predicted to form significant bonds with the ligand. | Hydrogen bond with ASP-161 (via -NH₂); Hydrogen bond with LYS-72 (via -SO₂) |

Applications of 2 Cyclopropanesulfonyl Ethan 1 Amine As a Chemical Building Block and Scaffold in Advanced Synthesis

Utility as a Precursor in Complex Organic Synthesis

As a precursor, 2-(Cyclopropanesulfonyl)ethan-1-amine offers chemists a straightforward way to introduce the cyclopropylsulfonylethyl motif into larger, more complex molecular architectures. Its utility stems from the predictable and high-yielding reactivity of its primary amine functionality.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and bioactive natural products. The primary amine of this compound serves as a key nucleophile in a variety of classical and modern cyclization reactions to form these ring systems. For instance, it can be employed in reactions such as the Paal-Knorr synthesis to form pyrroles or the Pictet-Spengler reaction (after conversion to an appropriate Schiff base) to generate tetrahydroisoquinolines.

In these synthetic strategies, the amine reacts with dicarbonyl compounds, aldehydes, or ketones to form an intermediate which then undergoes an intramolecular cyclization and dehydration sequence. pitt.edu The use of this compound as the amine component directly installs the cyclopropyl (B3062369) sulfone side chain onto the resulting heterocyclic core. This approach is valuable for systematically modifying the properties of a known heterocyclic scaffold to improve its pharmacological profile. For example, donor-acceptor cyclopropanes are known to react with primary amines to form γ-amino esters, which can then undergo in-situ lactamization to yield substituted pyrrolidin-2-ones, an important class of N-heterocycles. mdpi.com

| Heterocycle Synthesis | Reactant for Amine | Resulting Heterocycle Class |

| Paal-Knorr Synthesis | 1,4-Diketone | Substituted Pyrroles |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester & Aldehyde | Dihydropyridines |

| Biginelli Reaction | β-Ketoester & Aldehyde | Dihydropyrimidinones |

| Pictet-Spengler Reaction | Aldehyde/Ketone (forms Schiff base) | Tetrahydroisoquinolines |

| Ring-opening/Lactamization | Donor-Acceptor Cyclopropane (B1198618) | Substituted Pyrrolidin-2-ones mdpi.com |

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. Primary amines are frequent participants in many well-known MCRs.

This compound is an ideal amine component for MCRs like the Ugi or Passerini reactions.

Ugi Reaction: In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. Using this compound would yield a product with the cyclopropylsulfonylethyl group appended to one of the amide nitrogens.

Reactions with Carbon Disulfide: Primary amines are known to react with carbon disulfide and other components to form sulfur-containing heterocycles. For example, MCRs with CS₂, amines, and sulfoxonium ylides can produce thiazolidine-2-thiones. organic-chemistry.org

The incorporation of the title compound into MCRs allows for the creation of large, diverse libraries of complex molecules, each bearing the unique cyclopropyl sulfone tag, which is a valuable strategy in discovery chemistry. organic-chemistry.org

Role in Chemical Biology Research as a Molecular Probe

Molecular probes are essential tools in chemical biology for studying and visualizing complex biological processes within living systems. The structure of this compound makes it an attractive scaffold for the development of such probes.

Design and Synthesis of Derivatives for Investigating Biochemical Pathways (e.g., enzyme inhibition mechanisms)

The sulfone functional group is a well-established pharmacophore found in numerous approved drugs, and it is often used as a bioisosteric replacement for other groups to improve potency and pharmacokinetic properties. researchgate.net Similarly, the cyclopropyl ring is known to confer metabolic stability and can lock a molecule into a specific conformation favorable for binding to a biological target. nih.gov The combination of these features in this compound makes it an excellent starting point for designing enzyme inhibitors. ku.edu

The primary amine can be readily derivatized through acylation with various carboxylic acids or sulfonyl chlorides, or through reductive amination with aldehydes, to generate a library of candidate inhibitors. These derivatives can be screened against specific enzyme targets, such as proteases or kinases, where the cyclopropyl sulfone moiety can interact with the active site. For example, compounds bearing a sulfonamide group have been synthesized as selective COX-2 inhibitors. nih.gov

| Derivative Class | Reaction on Amine | Potential Target Class | Rationale |

| Amides | Acylation with Carboxylic Acids | Proteases, Kinases | Introduces varied R-groups for binding pocket exploration. |

| Sulfonamides | Reaction with Sulfonyl Chlorides | Carbonic Anhydrases, Kinases | Sulfonamide is a key pharmacophore for this target class. nih.gov |

| Secondary Amines | Reductive Amination with Aldehydes | GPCRs, Ion Channels | Expands structural diversity and modifies basicity. |

| Ureas/Thioureas | Reaction with Isocyanates/Isothiocyanates | Kinases, Hydrolases | Introduces hydrogen-bonding motifs. |

Development of Chemical Tools for Interrogating Molecular Systems

A key requirement for a molecular probe is the ability to attach a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) without disrupting the molecule's interaction with its target. The primary amine of this compound is an ideal conjugation handle for this purpose.

For example, a derivative designed as an enzyme inhibitor could be further modified by reacting its amine (or a newly introduced functional group) with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye like fluorescein (B123965) or a rhodamine. The resulting fluorescent probe could be used in cellular imaging experiments to visualize the localization of the target enzyme or in biochemical assays like fluorescence polarization to quantify binding affinity. This strategy transforms a potential therapeutic lead into a tool for basic biological research.

Contribution to the Generation of Lead-Like Compounds and Fragment Libraries in Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying starting points for new drugs. nih.gov FBDD uses libraries of small, low-complexity molecules ("fragments") that are more likely to form high-quality, efficient interactions with a protein target. nih.gov

This compound possesses properties that make it an excellent candidate for inclusion in a fragment library. Its molecular weight and calculated properties align well with the "Rule of Three," a common guideline for fragment design. dtu.dk

| Property | Value for C5H11NO2S | "Rule of Three" Guideline |

| Molecular Weight | 149.21 g/mol aablocks.com | < 300 Da |

| cLogP (predicted) | -0.8 uni.lu | ≤ 3 |

| Hydrogen Bond Donors | 2 (from -NH2) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (from -SO2) | ≤ 3 |

| Rotatable Bonds | 3 | ≤ 3 |

The presence of both a desirable, sp³-rich cyclopropyl scaffold and a polar sulfonyl group in a low molecular weight molecule is highly attractive for FBDD. nih.govnih.gov Screening this fragment could identify hits where the cyclopropyl sulfone moiety occupies a key binding pocket. The primary amine then provides a reliable synthetic vector for "fragment growing" or "fragment linking," where the initial low-affinity fragment is elaborated into a more potent, lead-like compound. nih.gov Its bifunctional nature allows it to be used as a building block to construct larger libraries of lead-like compounds that systematically explore the chemical space around this privileged core structure. enamine.net

Potential Applications in Advanced Material Science and Polymer Chemistry (e.g., as a monomer or cross-linker)

While specific research on the integration of this compound into advanced materials and polymers is not extensively documented in publicly available literature, its unique chemical structure, featuring a primary amine and a cyclopropylsulfonyl group, suggests several potential applications. These possibilities are predicated on the known reactivity of its functional groups in polymerization and material modification processes.

The primary amine group serves as a highly reactive site for various polymerization reactions. numberanalytics.comacs.org Amines are fundamental building blocks in polymer chemistry, capable of acting as monomers, curing agents, or as modifiers to impart specific properties to a polymer backbone. numberanalytics.comnumberanalytics.com For instance, the primary amine of this compound could react with dicarboxylic acids or their derivatives to form polyamides. This reaction is a cornerstone of synthetic polymer chemistry, yielding materials with high thermal stability and mechanical strength. numberanalytics.com Similarly, it could be employed in the synthesis of polyimides and polyureas, which are known for their performance in demanding applications. numberanalytics.com

Beyond its role as a monomer, the amine functionality allows for its use in modifying existing polymers or surfaces. mdpi.com It can be grafted onto polymer chains to enhance properties such as dye-ability, adhesion, and biocompatibility. numberanalytics.commdpi.com In the realm of composite materials, primary amines are frequently used as curing agents for epoxy resins, creating strong and durable thermosetting polymers. numberanalytics.com

The presence of the cyclopropylsulfonyl group introduces another layer of functionality that could influence the final properties of a material. The sulfonyl group (-SO2-) is known to be polar and electron-withdrawing. fiveable.me Its incorporation into a polymer backbone can significantly alter the material's solubility, intermolecular interactions, and surface energy. fiveable.me The polarity of the sulfonyl group may enhance adhesion to various substrates and could also increase the water solubility of the resulting polymer, which is advantageous for certain biomedical and environmental applications. fiveable.me Furthermore, the sulfonyl group can participate in hydrogen bonding, which could contribute to improved thermal stability and mechanical properties of the polymer. nih.gov

The cyclopropyl group, while less commonly utilized in mainstream polymer science, offers intriguing possibilities. Research has shown that incorporating cyclopropane rings into a polymer backbone can affect its crystallinity, glass transition temperature, and thermal stability. researchgate.netresearchgate.net Specifically, the introduction of cyclopropane can lead to amorphous polymers with altered viscosity and melt flow characteristics. researchgate.net Depending on the polymer architecture, the rigid cyclopropyl ring could either enhance or disrupt chain packing, thereby tuning the mechanical properties of the material. researchgate.netrsc.org The combination of the cyclopropyl and sulfonyl moieties in this compound presents a unique opportunity to create polymers with a novel set of properties.

A summary of the potential applications of this compound in material science and polymer chemistry, based on its structural features, is presented in the table below.

| Potential Application Area | Relevant Functional Group(s) | Rationale for Potential Use | Potential Impact on Material Properties |

| Monomer for Step-Growth Polymerization | Primary Amine | Can react with difunctional compounds like dicarboxylic acids or diisocyanates to form polyamides, polyimides, or polyureas. numberanalytics.com | Introduction of sulfonyl and cyclopropyl groups into the polymer backbone could enhance thermal stability, modify solubility, and alter mechanical properties. fiveable.meresearchgate.netresearchgate.net |

| Polymer Modifier | Primary Amine | Can be grafted onto existing polymer chains to introduce new functionalities. numberanalytics.com | Improved surface properties such as adhesion, wettability, and biocompatibility. mdpi.com |

| Curing Agent for Resins | Primary Amine | The amine can react with epoxy groups to form a cross-linked polymer network. numberanalytics.com | Creation of thermoset composites with potentially enhanced thermal and chemical resistance due to the sulfonyl group. |

| Component in Functional Materials | Cyclopropylsulfonyl Group | The unique combination of a rigid ring and a polar sulfonyl group could be leveraged for specialty polymers. | May lead to materials with tailored refractive indices, dielectric constants, or specific affinities for certain molecules, useful in sensors or separation membranes. fiveable.me |

Future Directions and Emerging Research Avenues for 2 Cyclopropanesulfonyl Ethan 1 Amine

The chemical compound 2-(Cyclopropanesulfonyl)ethan-1-amine, with its distinct combination of a reactive primary amine and a strained cyclopropyl (B3062369) sulfone moiety, represents a building block of significant interest for synthetic and medicinal chemistry. While its current applications are being explored, the future of this compound lies in the strategic development of its synthesis, the exploration of its chemical behavior, and its application in creating novel molecular architectures. The following sections outline key areas of future research that could unlock the full potential of this versatile molecule.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(cyclopropanesulfonyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-aminoethyl cyclopropane using sulfonyl chlorides under basic conditions (e.g., NaHCO₃ or Et₃N). Optimization of temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) is critical to minimize side reactions like over-sulfonylation. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization improves purity. Reaction progress should be monitored by TLC and confirmed via LC-MS .

Q. How can NMR and LC-MS be used to resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H NMR : Cyclopropane protons appear as distinct multiplet signals (δ 1.0–1.5 ppm). The sulfonyl group deshields adjacent CH₂ groups, shifting NH₂ protons to δ 2.8–3.2 ppm.

- LC-MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak ([M+H]⁺). Fragmentation patterns (e.g., loss of SO₂ or cyclopropane ring cleavage) help validate the structure. Discrepancies between theoretical and observed masses may indicate impurities or tautomeric forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis. Spills should be neutralized with 5% NaHCO₃ and absorbed via vermiculite. Toxicity data are limited, so adhere to GHS precautionary codes P261 (avoid inhalation) and P262 (avoid contact) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (transaminases) can induce asymmetry. For example, engineered transaminases (e.g., from Arthrobacter sp.) catalyze kinetic resolution of racemic mixtures, achieving >95% ee. Chiral HPLC (Chiralpak IA column, hexane/IPA) or circular dichroism (CD) spectroscopy quantifies ee. Computational docking studies predict enzyme-substrate interactions to optimize reaction parameters .

Q. How do computational models predict the reactivity of the sulfonyl group in this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) calculate electrophilicity of the sulfonyl group, revealing preferential nucleophilic attack at the sulfur atom. Molecular dynamics (MD) simulations (AMBER force field) model interactions with enzymes (e.g., proteases), highlighting hydrogen bonding between SO₂ and catalytic residues. Comparative studies with methylsulfonyl analogs show cyclopropane-induced steric effects .

Q. What experimental approaches resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength). Validate results via orthogonal methods:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- X-ray crystallography : Resolves binding modes in co-crystallized complexes .

Key Research Gaps and Recommendations

- Synthetic Challenges : Scalability of enantioselective routes and stability under physiological conditions (e.g., pH 7.4 buffer).

- Biological Studies : Prioritize target deconvolution via CRISPR-Cas9 screens to identify off-target effects.

- Safety : Conduct OECD-compliant acute toxicity studies (OECD 423) to establish LD₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.